Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate
Description
Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate is a thiourea derivative characterized by a carbamothioyl (-NH-CS-O-) group linked to an ethyl ester and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions . This compound’s cis configuration (carbamothioyl group relative to the thione moiety) is critical for its function as a bidentate ligand in metal complexation reactions, a feature observed in structurally related thiourea derivatives .
Properties
IUPAC Name |
ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-2-18-10(17)16-9(19)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPITHRVIPTDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate typically involves the reaction of ethyl carbamate with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamothioyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate with related carbamates and thiocarbamates:
*Estimated based on analogous compounds.
Key Observations:
- Trifluoromethyl vs.
- Thiocarbamate vs. Carbamate : The carbamothioyl group (-NH-CS-O-) enhances metal-binding capacity compared to standard carbamates (-NH-CO-O-), making it suitable for catalytic or pesticidal applications .
- Biological Activity: Vinyl carbamate (C₃H₅NO₂) exhibits significantly higher carcinogenicity than ethyl carbamates, likely due to metabolic activation to DNA-reactive epoxides . The target compound’s -CF₃ group may reduce such metabolic activation, though toxicity data are lacking.
Reactivity and Functional Group Influence
- Cis Configuration : In thiourea derivatives like the target compound, the cis arrangement of the carbamothioyl group enhances chelation with transition metals (e.g., Cu²⁺, Zn²⁺), a property exploited in agrochemicals for controlled release of metal ions .
- Electron-Withdrawing Effects : The -CF₃ group stabilizes the carbamate moiety against hydrolysis, contrasting with hydroxyl-substituted analogues (e.g., Ethyl 3-hydroxyphenylcarbamate), which are more prone to ester cleavage .
Biological Activity
Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl isothiocyanates with ethyl carbamate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile under controlled temperatures to optimize yield and purity.
Key Reaction Steps:
- Formation of Carbamothioyl Group : The isothiocyanate reacts with ethyl carbamate to form the carbamothioyl derivative.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammatory markers in various cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : this compound was tested against multiple human cancer cell lines. Results indicated a notable reduction in cell viability at micromolar concentrations.
- Mechanistic Insights : The compound's anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
- Study on Anti-inflammatory Effects : In a study published in Molecules, the compound was shown to reduce levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Efficacy : A recent investigation assessed the compound's effects on breast cancer cell lines, reporting an IC50 value in the low micromolar range, suggesting strong anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anti-inflammatory, Anticancer | 1.29 | Enzyme inhibition |
| Celecoxib Derivative | Anti-inflammatory | 2.5 | COX inhibition |
| Benzimidazole Derivative | Antiparasitic | 0.5 | Microtubule disruption |
Q & A
Q. What are the recommended synthetic pathways for Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or carbamoylation reactions. A common approach involves reacting 3-(trifluoromethyl)aniline with thiocarbamoyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the carbamothioyl intermediate, followed by carbamate formation using ethyl chloroformate. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically impact reaction efficiency. For example, lower temperatures reduce side reactions like hydrolysis of the thiocarbamoyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, with yields typically ranging from 60–75% under optimized conditions .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- NMR : H and C NMR confirm the presence of the trifluoromethyl group (δ ~120–125 ppm for F coupling) and carbamate/thiourea linkages.
- X-ray crystallography : Use SHELXL for refinement . The trifluoromethyl group often induces crystal packing distortions, requiring high-resolution data (e.g., <1.0 Å) to resolve disorder.
- HRMS : Electrospray ionization (ESI) in positive mode validates molecular mass with <2 ppm error .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s assay (λ = 412 nm) to measure thiocholine production. IC values are calculated via nonlinear regression .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at concentrations ≤100 μM assess acute toxicity.
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data caused by assay variability?
Methodological Answer: Discrepancies in IC values often arise from differences in enzyme sources (e.g., recombinant vs. tissue-extracted AChE) or buffer conditions (pH, ionic strength). To standardize results:
- Use recombinant human AChE (rhAChE) to eliminate interspecies variability.
- Pre-incubate the compound with the enzyme for 15–30 minutes to ensure equilibrium binding.
- Validate findings with orthogonal methods (e.g., isothermal titration calorimetry) to measure binding constants directly .
Q. What computational strategies are effective for optimizing this compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with AChE’s catalytic site. Focus on hydrogen bonding with Ser203 and π-π stacking with Trp86.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in the hydrophobic pocket.
- QSAR : Build regression models using descriptors like LogP, polar surface area, and electrostatic potential to predict activity cliffs .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Carbamates are prone to hydrolysis at pH >8, but the trifluoromethyl group may sterically protect the thiourea linkage .
- Metabolic stability : Use liver microsomes (human or rat) to measure half-life (t). Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Employ vapor diffusion with 96-well screens (e.g., Hampton Research Crystal Screen) using mixtures of PEGs and alcohols.
- Cryoprotection : Soak crystals in mother liquor containing 20% glycerol before flash-cooling in liquid nitrogen.
- Data collection : Use synchrotron radiation (λ = 0.9 Å) to enhance resolution, particularly for disordered trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
